dTDP-4-acetamido-4,6-dideoxy-D-glucose

Description

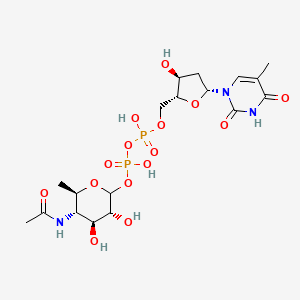

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H29N3O15P2 |

|---|---|

Molecular Weight |

589.4 g/mol |

IUPAC Name |

[(3R,4S,5S,6R)-5-acetamido-3,4-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C18H29N3O15P2/c1-7-5-21(18(27)20-16(7)26)12-4-10(23)11(34-12)6-32-37(28,29)36-38(30,31)35-17-15(25)14(24)13(8(2)33-17)19-9(3)22/h5,8,10-15,17,23-25H,4,6H2,1-3H3,(H,19,22)(H,28,29)(H,30,31)(H,20,26,27)/t8-,10+,11-,12-,13-,14+,15-,17?/m1/s1 |

InChI Key |

YHXQWYBLXUELDA-KSGKDKBISA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)NC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)NC(=O)C |

Origin of Product |

United States |

Biosynthetic Pathway of Dtdp 4 Acetamido 4,6 Dideoxy D Glucose

Initial D-glucose Activation and Dehydration

The journey from the primary metabolite D-glucose-1-phosphate to the specialized sugar begins with its activation by thymidine (B127349) triphosphate (dTTP), followed by a dehydration reaction. This two-step process prepares the glucose scaffold for subsequent modifications.

Glucose-1-phosphate Thymidylyltransferase (RmlA) Catalysis

The first committed step in the pathway is the activation of α-D-glucose-1-phosphate. This reaction is catalyzed by the enzyme Glucose-1-phosphate Thymidylyltransferase, commonly known as RmlA. nih.govembopress.org RmlA facilitates the condensation of deoxythymidine triphosphate (dTTP) and α-D-glucose-1-phosphate (G1P) to produce dTDP-D-glucose and pyrophosphate. proteopedia.orgacs.org This reaction is effectively the transfer of a deoxythymidine monophosphate (dTMP) moiety to G1P. nih.gov

Structurally, RmlA is a homotetramer, with each monomer comprising three distinct functional subdomains: a core nucleotide-binding domain, a sugar-binding domain, and a dimerization domain. nih.govproteopedia.org The active site is situated at the interface of the core and sugar-binding domains. proteopedia.org The catalytic mechanism follows a sequential ordered bi-bi model, where the substrates must bind in a specific order (dTTP then G1P) for the reaction to proceed, followed by the ordered release of the products. acs.org The binding of dTTP is a prerequisite for the creation of a functional binding site for G1P. acs.org This initial activation is crucial as it prepares the glucose molecule for the subsequent enzymatic steps.

dTDP-D-glucose 4,6-Dehydratase (RmlB/RfbB/rffG) and dTDP-4-keto-6-deoxy-D-glucose Formation

Following activation, the newly formed dTDP-D-glucose serves as the substrate for the second enzyme in the pathway, dTDP-D-glucose 4,6-dehydratase (also known as RmlB). researchgate.netproteopedia.org This enzyme catalyzes the irreversible conversion of dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. proteopedia.orgumn.edu This product is a key intermediate for numerous deoxysugar biosynthetic pathways. jmb.or.kr

RmlB is a dimeric protein that employs a tightly bound NAD+ coenzyme for catalysis. wikipedia.org The reaction mechanism is a complex, three-step process involving oxidation, dehydration, and reduction, all occurring within the enzyme's active site. researchgate.netuniprot.org First, the C4 hydroxyl group of the glucose moiety is oxidized by NAD+, forming a 4-keto intermediate and NADH. researchgate.net This is followed by the elimination of a water molecule from C5 and C6. Finally, a hydride is transferred from the newly formed NADH to C6, reducing the double bond and regenerating the enzyme-bound NAD+ cofactor. The result is the formation of dTDP-4-keto-6-deoxy-D-glucose. researchgate.net

Enzymes in the Initial Pathway

| Enzyme Name | EC Number | Function | Substrate(s) | Product(s) |

| Glucose-1-phosphate Thymidylyltransferase (RmlA) | 2.7.7.24 | Activates glucose-1-phosphate | α-D-glucose-1-phosphate, dTTP | dTDP-D-glucose, Pyrophosphate |

| dTDP-D-glucose 4,6-Dehydratase (RmlB) | 4.2.1.46 | Dehydration of dTDP-D-glucose | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose, H₂O |

Stereospecific Amination

With the formation of the 4-keto intermediate, the sugar ring is now primed for the introduction of a nitrogen-containing group. This is accomplished through a stereospecific amination reaction.

dTDP-4-keto-6-deoxy-D-glucose Aminotransferase (VioA) Reaction Mechanism

The third step involves the transfer of an amino group to the C4 position of the sugar. This reaction is catalyzed by a class of enzymes known as aminotransferases or transaminases, such as dTDP-4-keto-6-deoxy-D-glucose aminotransferase (also referred to as GerB in some organisms). nih.govwikipedia.org These enzymes belong to the family of transferases that transfer nitrogenous groups. wikipedia.org

The reaction involves the conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-amino-4,6-dideoxy-D-glucose. The aminotransferase utilizes an amino acid, typically L-glutamate, as the amino group donor. wikipedia.org In the process, the 2-oxoglutarate is formed as a co-product alongside the aminated sugar nucleotide. wikipedia.org The enzyme ensures the correct stereochemistry at the C4 position, a critical feature for the biological function of the final molecule.

Role of Pyridoxal Phosphate (B84403) in VioA Activity

The catalytic activity of dTDP-4-keto-6-deoxy-D-glucose aminotransferase is critically dependent on a cofactor, Pyridoxal Phosphate (PLP). wikipedia.org PLP is the active form of vitamin B6 and is essential for all transamination reactions. drugbank.comyoutube.com

The mechanism begins with the aldehyde group of PLP forming a covalent bond, known as a Schiff base or internal aldimine, with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. drugbank.com When the amino acid substrate (e.g., L-glutamate) enters the active site, its α-amino group displaces the lysine's amino group, forming a new Schiff base with the PLP (an external aldimine). drugbank.com This is followed by a series of electron rearrangements, leading to the transfer of the amino group from the amino acid to the PLP, forming pyridoxamine (B1203002) phosphate (PMP). The ketoacid of the original amino acid is then released. The PMP then transfers the amino group to the sugar substrate (dTDP-4-keto-6-deoxy-D-glucose), regenerating the PLP-lysine internal aldimine and releasing the final aminated sugar product. drugbank.com

Terminal Acetylation

The final step in the biosynthesis of dTDP-4-acetamido-4,6-dideoxy-D-glucose is the acetylation of the newly installed amino group. This reaction is carried out by an acetyltransferase. Specifically, the enzyme dTDP-4-amino-4,6-dideoxy-D-glucose acyltransferase catalyzes this terminal modification. nih.govwikipedia.org This enzyme transfers an acetyl group from a donor molecule, typically acetyl-CoA, to the C4-amino group of dTDP-4-amino-4,6-dideoxy-D-glucose. This acetylation completes the synthesis, yielding the final product, this compound. ebi.ac.uk

Enzymes in the Later Pathway

| Enzyme Name | EC Number | Function | Substrate(s) | Product(s) |

| dTDP-4-keto-6-deoxy-D-glucose Aminotransferase | 2.6.1.33 | Adds an amino group to C4 | dTDP-4-keto-6-deoxy-D-glucose, L-glutamate | dTDP-4-amino-4,6-dideoxy-D-glucose, 2-oxoglutarate |

| dTDP-4-amino-4,6-dideoxy-D-glucose Acyltransferase | N/A | Adds an acetyl group to the C4-amine | dTDP-4-amino-4,6-dideoxy-D-glucose, Acetyl-CoA | This compound, CoA |

dTDP-4-amino-4,6-dideoxy-D-glucose Acyltransferase (VioB) Function

The terminal step in the biosynthesis of this compound is catalyzed by the enzyme dTDP-4-amino-4,6-dideoxy-D-glucose acyltransferase, also known as VioB. ebi.ac.ukwikipedia.org This enzyme belongs to the acyltransferase family and is responsible for the N-acetylation of the precursor, dTDP-4-amino-4,6-dideoxy-D-glucose (dTDP-d-Qui4N). ebi.ac.uk The systematic name for this enzyme is acetyl-CoA:dTDP-4-amino-4,6-dideoxy-alpha-D-glucose N-acetyltransferase. wikipedia.org

The function of VioB has been biochemically characterized in studies of O-antigen biosynthesis in Shigella dysenteriae type 7 and Escherichia coli O7. ebi.ac.ukwikipedia.org In E. coli O7, the VioB enzyme facilitates the conversion of dTDP-d-Qui4N to the final product, this compound (dTDP-d-Qui4NAc). ebi.ac.uk This acetylation is a crucial modification, as the resulting 4-acetamido-4,6-dideoxy-alpha-D-glucose is a constituent of the bacterial O-antigen, a polysaccharide that is important for the bacterium's survival and interaction with its environment. ebi.ac.ukwikipedia.org The characterization of VioB provides a valuable enzyme source for the potential in vitro synthesis of these activated sugar precursors. ebi.ac.uk

It is important to note that the designation "VioB" is also used for a different enzyme, a violacein (B1683560) biosynthesis protein, which is involved in the synthesis of bisindole natural products. ebi.ac.uknih.gov The VioB discussed here is functionally distinct, acting as an acyltransferase in deoxy sugar modification. wikipedia.org

Acetyl-Coenzyme A Substrate Utilization in VioB-mediated Acetylation

The acetylation reaction catalyzed by VioB utilizes acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor. wikipedia.org Acetyl-CoA is a central molecule in metabolism, participating in a wide array of biochemical reactions, including protein, carbohydrate, and lipid metabolism. wikipedia.org In the context of the VioB-mediated reaction, acetyl-CoA provides the acetyl moiety that is transferred to the C4-amino group of dTDP-4-amino-4,6-dideoxy-D-glucose. wikipedia.org

The chemical reaction is as follows: acetyl-CoA + dTDP-4-amino-4,6-dideoxy-α-D-glucose ⇌ CoA + dTDP-4-acetamido-4,6-dideoxy-α-D-glucose wikipedia.org

This reaction is a type of nucleophilic acyl substitution. The thioester linkage in acetyl-CoA is a high-energy bond, making the acetyl group readily transferable to a nucleophile, in this case, the amino group of the sugar substrate. wikipedia.orgyoutube.com The utilization of acetyl-CoA as a substrate for lysine acetyltransferases is a well-established mechanism for post-translational modification of proteins, and a similar principle applies here for the modification of the amino sugar. nih.gov The availability of cellular pools of acetyl-CoA, generated from pathways like glycolysis and fatty acid oxidation, directly links the metabolic state of the cell to the biosynthesis of these specialized sugar components. wikipedia.orgresearchgate.netnih.gov

Comparative Analysis of Dideoxyhexose Biosynthetic Pathways

The biosynthesis of this compound is part of a broader family of pathways that produce various dideoxyhexose sugars. A comparative analysis reveals both conserved enzymatic strategies and key points of divergence that lead to the synthesis of structurally distinct sugar molecules.

Similarities to dTDP-3-acetamido-3,6-dideoxy-α-D-galactose Biosynthesis

The biosynthetic pathway of this compound shares significant similarities with the pathway for another amino sugar, dTDP-3-acetamido-3,6-dideoxy-α-D-galactose (dTDP-d-Fucp3NAc). nih.govportlandpress.com The biosynthesis of these 3-acetamido-dideoxy sugars involves a cascade of five enzymes: a transferase, a dehydratase, an isomerase, a transaminase, and a transacetylase. nih.govportlandpress.comnih.gov

The initial two steps of these pathways are identical and are catalyzed by enzymes from the well-studied dTDP-L-rhamnose biosynthetic pathway. nih.gov

Glucose-1-phosphate thymidylyltransferase (RmlA): This enzyme catalyzes the activation of glucose-1-phosphate with dTTP to form dTDP-D-glucose. nih.govnih.gov

dTDP-D-glucose-4,6-dehydratase (RmlB): This enzyme converts dTDP-D-glucose into dTDP-4-oxo-6-deoxy-D-glucose. nih.govwikipedia.orgproteopedia.org

Following the formation of the common intermediate, dTDP-4-oxo-6-deoxy-D-glucose, both pathways proceed through a series of analogous reactions involving an isomerase, a transaminase, and finally, an acetyltransferase to yield the respective nucleotide-activated acetamido-dideoxy sugars. nih.govportlandpress.com

Interactive Table: Comparison of Dideoxyhexose Biosynthetic Pathways

| Step | Biosynthesis of dTDP-3-acetamido-dideoxy-sugars | Enzyme Class | Starting Substrate | Product |

| 1 | Common Pathway | Glucose-1-phosphate thymidylyltransferase | α-D-glucose-1-phosphate | dTDP-D-glucose |

| 2 | Common Pathway | dTDP-D-glucose-4,6-dehydratase | dTDP-D-glucose | dTDP-4-oxo-6-deoxy-D-glucose |

| 3 | Divergent Step | Isomerase | dTDP-4-oxo-6-deoxy-D-glucose | dTDP-3-oxo-6-deoxy-D-glucose or dTDP-3-oxo-6-deoxy-D-galactose |

| 4 | Common Pathway | Transaminase | 3-oxo sugar intermediate | dTDP-3-amino-3,6-dideoxy-sugar |

| 5 | Common Pathway | Transacetylase (Acetyltransferase) | 3-amino sugar intermediate | dTDP-3-acetamido-3,6-dideoxy-sugar |

Enzymatic Divergence in Related Amino Sugar Syntheses

While sharing a common framework, the biosynthetic pathways of related amino sugars exhibit critical enzymatic divergences that dictate the final structure of the sugar. researchgate.netnih.gov A primary point of divergence between the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose and dTDP-3-acetamido-3,6-dideoxy-α-D-galactose lies in the third enzymatic step, which is catalyzed by an isomerase. nih.govportlandpress.com

In the pathway leading to the D-glucose derivative, the isomerase forms a dTDP-3-oxo-6-deoxy-D-glucose intermediate. nih.govportlandpress.com In contrast, the isomerase in the D-galactose pathway synthesizes dTDP-3-oxo-6-deoxy-D-galactose, which involves an epimerization at the C-4 position. nih.govnih.gov

Further enzymatic diversity is observed when comparing these pathways to the synthesis of other deoxy sugars. For example, the biosynthesis of dTDP-d-desosamine, another deoxy sugar found in macrolide antibiotics, is proposed to involve a different type of isomerase, which belongs to the cytochrome P450 mono-oxygenase family. nih.gov

The introduction of the amino group also showcases enzymatic variation. The biosynthesis of this compound utilizes a specific dTDP-4-keto-6-deoxy-D-glucose aminotransferase (VioA) to produce the 4-amino intermediate. ebi.ac.ukwikipedia.org In other pathways, different aminotransferases or amidotransferases are used, which may utilize different amino donors (e.g., L-glutamate or L-glutamine) and act on different keto-sugar substrates. researchgate.net This enzymatic divergence allows for the generation of a wide array of amino sugars with varied stereochemistry and functional group placement, contributing to the structural diversity of polysaccharides and other natural products. nih.govresearchgate.net

Genetic Organization and Regulation of Dtdp 4 Acetamido 4,6 Dideoxy D Glucose Biosynthesis

Identification and Characterization of Gene Clusters (e.g., rml, vio operons)

The genetic determinants for the synthesis of dTDP-4-acetamido-4,6-dideoxy-D-glucose are typically found in operons, with the rml and vio gene clusters being prominently involved. The biosynthesis initiates from α-D-glucose-1-phosphate and proceeds through a series of enzymatic reactions catalyzed by proteins encoded by these genes.

The foundational steps are catalyzed by the products of the rml genes. The enzyme glucose-1-phosphate thymidyltransferase (RmlA) first converts α-D-glucose-1-phosphate to dTDP-D-glucose. asm.org Subsequently, dTDP-D-glucose 4,6-dehydratase (RmlB) transforms dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. asm.orgproteopedia.org These initial reactions are fundamental not only for the synthesis of this compound but also for other deoxy sugars like dTDP-L-rhamnose. nih.govfrontiersin.org

Following the action of the RmlA and RmlB enzymes, the pathway diverges towards the formation of the 4-amino sugar. The vioA gene encodes a dTDP-4-keto-6-deoxy-D-glucose aminotransferase, which catalyzes the amination of dTDP-4-keto-6-deoxy-D-glucose to produce dTDP-4-amino-4,6-dideoxy-D-glucose (dTDP-viosamine). asm.orgresearchgate.net The final step in the formation of this compound is the acetylation of the amino group. This reaction is catalyzed by the VioB acetyltransferase, which transfers an acetyl group to dTDP-4-amino-4,6-dideoxy-D-glucose. asm.orgresearchgate.net

In some bacteria, such as Thermoanaerobacterium thermosaccharolyticum, a similar pathway for the synthesis of the isomer dTDP-3-acetamido-3,6-dideoxy-α-D-glucose involves genes designated as qdtA, qdtB, and qdtC, which encode for an isomerase, a transaminase, and a transacetylase, respectively. nih.gov

Genomic Distribution and Orthologous Genes Across Bacterial Species

The genes responsible for the biosynthesis of this compound are found across a wide range of bacterial species, particularly in Gram-negative bacteria where this sugar is a component of lipopolysaccharide (LPS) O-antigens. Orthologous genes of the rml and vio operons have been identified in various pathogenic and non-pathogenic bacteria.

For instance, this sugar is a constituent of the O-antigen in Escherichia coli O7 and Shigella dysenteriae type 7. asm.orgwikipedia.org In Acinetobacter baumannii isolate BAL_212, a module of four genes (rmlA, rmlB, vioA, and vioB) was identified in the KL57 capsule biosynthesis gene cluster, responsible for the synthesis of 4-acetamido-4,6-dideoxy-D-glucose. researchgate.net Homologues of these genes have also been found in Pseudomonas syringae pv. actinidiae. researchgate.net

The genetic organization can vary between species. While some bacteria possess the complete set of rml and vio genes within a single, contiguous cluster, in others, the genes may be located in different regions of the chromosome. The presence and organization of these gene clusters are often associated with the serotype-specific structures of bacterial surface polysaccharides.

Below is an interactive data table summarizing the key genes and enzymes involved in the biosynthesis of this compound and their presence in different bacterial species.

| Gene | Enzyme | Function | Bacterial Species |

| rmlA | Glucose-1-phosphate thymidyltransferase | Converts glucose-1-phosphate to dTDP-D-glucose | Escherichia coli O7, Shigella dysenteriae type 7, Acinetobacter baumannii BAL_212, Salmonella enterica |

| rmlB | dTDP-D-glucose 4,6-dehydratase | Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose | Escherichia coli O7, Shigella dysenteriae type 7, Acinetobacter baumannii BAL_212, Salmonella enterica, Burkholderia pseudomallei |

| vioA | dTDP-4-keto-6-deoxy-D-glucose aminotransferase | Converts dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-amino-4,6-dideoxy-D-glucose | Escherichia coli O7, Shigella dysenteriae type 7, Acinetobacter baumannii BAL_212, Pseudomonas syringae pv. actinidiae |

| vioB | dTDP-4-amino-4,6-dideoxy-D-glucose acetyltransferase | Converts dTDP-4-amino-4,6-dideoxy-D-glucose to this compound | Escherichia coli O7, Acinetobacter baumannii BAL_212 |

Functional Analysis of Biosynthetic Gene Mutations

Mutations in the genes responsible for the biosynthesis of this compound can have profound effects on the bacterial cell, impacting its structural integrity, virulence, and ability to evade the host immune system.

The primary role of this compound is as a building block for cell surface polysaccharides, such as the O-antigen of LPS in Gram-negative bacteria and the enterobacterial common antigen (ECA). nih.govnih.gov The O-antigen is a major component of the outer membrane and is crucial for maintaining its integrity.

Mutations in the rml genes, such as rfbB (an ortholog of rmlB) in Salmonella Typhimurium, which encodes dTDP-glucose 4,6-dehydratase, disrupt the synthesis of the O-antigen. nih.gov The absence of a complete O-antigen can lead to a "rough" phenotype, characterized by increased susceptibility to hydrophobic antibiotics and detergents. Similarly, mutations in genes required for ECA biosynthesis, which also utilizes dTDP-sugar precursors, can compromise the integrity of the outer membrane. nih.govnih.gov In Candida albicans, deletion of GAL102, a homolog of dTDP-glucose 4,6-dehydratase, resulted in increased sensitivity to antifungal drugs and cell wall destabilizing agents. nih.gov

The O-antigen, of which 4-acetamido-4,6-dideoxy-D-glucose can be a component, is a key virulence factor for many pathogenic bacteria. It plays a critical role in protecting the bacterium from the host's immune response, including complement-mediated killing and phagocytosis. The variation in O-antigen structures, due to the presence of different sugars and linkages, is important for bacterial survival against host immune systems. asm.org

Mutations that disrupt O-antigen biosynthesis, such as those in the rml or vio genes, often lead to a significant attenuation of virulence. For example, a deletion of the dTDP-glucose 4,6-dehydratase encoding gene in Salmonella Typhimurium has been shown to alter its virulence. nih.gov In Candida albicans, a mutant with a defective homolog of this enzyme showed reduced virulence in a mouse model of systemic candidiasis and elicited a weaker pro-inflammatory cytokine response. nih.gov This suggests that the integrity of the cell wall components synthesized from these dTDP-sugar precursors is directly linked to the bacterium's ability to cause disease and effectively evade the host's immune defenses.

The following table provides a summary of the effects of mutations in the biosynthetic genes for this compound.

| Gene | Bacterial Species | Effect of Mutation |

| rfbB (rmlB) | Salmonella Typhimurium | Disruption of O-antigen and ECA synthesis, altered colony morphology, cell shape, motility, and reduced virulence. nih.gov |

| GAL102 | Candida albicans | Increased sensitivity to antifungal drugs and cell wall destabilizing agents, reduced virulence, and a weaker pro-inflammatory response. nih.gov |

Enzymatic Characterization and Structural Biology of Biosynthetic Enzymes

Biochemical Properties of Key Enzymes

Glucose-1-phosphate Thymidylyltransferase, encoded by the rmlA gene, is the first enzyme in the biosynthetic pathway. nih.govoup.com It catalyzes the condensation of deoxythymidine triphosphate (dTTP) and α-D-glucose-1-phosphate (G1P) to produce dTDP-D-glucose and pyrophosphate. nih.govproteopedia.orgox.ac.uk This reaction is a critical activation step, preparing the glucose moiety for subsequent modifications.

The enzyme from Pseudomonas aeruginosa has been extensively studied. Structurally, RmlA is a homotetramer, with each monomer comprising three distinct functional subdomains: a core subdomain responsible for nucleotide binding and catalysis, a sugar-binding subdomain, and a dimerization subdomain. nih.govproteopedia.org The active site is situated at the interface of the core and sugar-binding domains. proteopedia.org

Table 1: Biochemical Properties of Glucose-1-phosphate Thymidylyltransferase (RmlA)

| Property | Description |

| Enzyme Commission No. | 2.7.7.24 nih.gov |

| Reaction | dTTP + α-D-glucose-1-phosphate ⇌ dTDP-D-glucose + pyrophosphate nih.gov |

| Quaternary Structure | Homotetramer nih.gov |

| Substrates | deoxythymidine triphosphate (dTTP), α-D-glucose-1-phosphate (G1P) nih.gov |

| Products | dTDP-D-glucose, pyrophosphate nih.gov |

| Regulation | Feedback inhibition by dTDP-L-rhamnose nih.gov |

| Localization | Cytoplasm |

| PDB Entry Example | 1g2v (Pseudomonas aeruginosa) proteopedia.org |

The second enzyme in the pathway is dTDP-D-glucose 4,6-dehydratase, a member of the short-chain dehydrogenase/reductase (SDR) family. nih.gov This enzyme catalyzes the irreversible NAD+-dependent dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. nih.govst-andrews.ac.ukproteopedia.org

The catalytic mechanism of RmlB involves a three-step process:

Oxidation: The C4'-hydroxyl group of the glucose moiety is oxidized to a ketone, with the concomitant reduction of the enzyme-bound NAD+ to NADH. researchgate.netresearchgate.net

Dehydration: A water molecule is eliminated from the C5' and C6' positions. researchgate.net

Reduction: The C6' position is reduced by NADH, which is reoxidized to NAD+, yielding the final product, dTDP-4-keto-6-deoxy-D-glucose. researchgate.netresearchgate.net

Studies on a related enzyme, CDP-D-glucose 4,6-dehydratase, have revealed insights into the kinetic mechanism, suggesting a complex interplay between substrate and cofactor binding. nih.govacs.org

The crystal structure of RmlB from Salmonella enterica serovar Typhimurium has been determined to a resolution of 2.47 Å. nih.gov The enzyme functions as a homodimer. nih.gov Each monomer consists of two domains: a larger N-terminal domain that binds the NAD+ cofactor and a smaller C-terminal domain responsible for binding the dTDP-D-glucose substrate. nih.govproteopedia.org The active site is located in a cleft between these two domains. nih.gov

Table 2: Crystallographic Data for S. enterica RmlB

| Parameter | Value |

| PDB ID | 1g1a proteopedia.org |

| Resolution (Å) | 2.47 nih.gov |

| Space Group | P2(1) nih.gov |

| Unit Cell Dimensions (Å) | a = 111.85, b = 87.77, c = 145.66, β = 131.53° nih.gov |

| R-factor / R-free (%) | 20.4 / 24.9 nih.gov |

The N-terminal domain of RmlB features a classic Rossmann fold, which is characteristic of nucleotide-binding proteins. proteopedia.org The NAD+ cofactor is bound in a cleft within this domain. nih.gov The active site contains a highly conserved catalytic dyad of tyrosine and lysine (B10760008) residues (Tyr167 and Lys171 in S. enterica RmlB). nih.gov The tyrosine residue is proposed to act as the general base for the initial oxidation step. nih.gov Structural studies of RmlB from Streptococcus suis with a bound substrate analog have trapped the cofactor in its reduced NADH state, providing a snapshot of the enzyme during catalysis. researchgate.netnih.gov These studies revealed that the dihydropyridine ring of NADH is in a bent, boat-like conformation, which is stabilized by hydrogen bonding and may influence the redox potential of the cofactor. nih.gov

The subsequent step in the formation of dTDP-4-acetamido-4,6-dideoxy-D-glucose involves the introduction of an amino group at the C4 position of dTDP-4-keto-6-deoxy-D-glucose. This reaction is catalyzed by a pyridoxal phosphate (B84403) (PLP)-dependent aminotransferase. While the specific enzyme in this pathway may vary between organisms, enzymes with this catalytic function have been characterized.

An example is GerB from Streptomyces sp. GERI-155, which has been utilized for the enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose from dTDP-4-keto-6-deoxy-D-glucose. nih.govresearchgate.net These aminotransferases, more formally classified as dTDP-4-amino-4,6-dideoxy-D-glucose:2-oxoglutarate aminotransferases, typically use L-glutamate as the amino donor. wikipedia.org The reaction proceeds via a Schiff base intermediate with the PLP cofactor.

The systematic name for this class of enzymes is dTDP-4-amino-4,6-dideoxy-D-glucose:2-oxoglutarate aminotransferase (EC 2.6.1.33). wikipedia.org The final acetylation step to form the acetamido group is carried out by an acetyltransferase.

dTDP-4-amino-4,6-dideoxy-D-glucose Acyltransferase (VioB)

The final step in the biosynthesis of this compound is the N-acetylation of the C-4 amino group of dTDP-4-amino-4,6-dideoxy-D-glucose. This reaction is catalyzed by the N-acetyltransferase VioB, which utilizes acetyl coenzyme A (acetyl-CoA) as the acyl donor.

VioB from the human pathogen Acinetobacter baumannii has been biochemically characterized, confirming its function as the N-acetyltransferase in this pathway. The enzyme catalyzes the acetylation of dTDP-4-amino-4,6-dideoxy-D-glucose to produce the final product nih.gov.

Steady-state kinetic analyses have been performed to determine the catalytic efficiency of VioB. With acetyl-CoA as a saturating substrate, the Michaelis-Menten constant (Kₘ) for dTDP-4-amino-4,6-dideoxy-D-glucose was determined to be 0.29 mM. The enzyme exhibits a catalytic efficiency (kcat/Kₘ) of 3.9 x 10⁴ M⁻¹s⁻¹ nih.gov. While effective, this efficiency is lower than that of some other sugar N-acetyltransferases, such as PglD, which is considered to be nearing evolutionary perfection nih.gov. The proposed catalytic mechanism for VioB and related enzymes does not appear to involve a general base residue from the protein to activate the sugar's amino group for nucleophilic attack. Instead, it is suggested that the active site architecture positions the substrates optimally for direct reaction, and the sulfur atom of the resulting coenzyme A may act as the ultimate proton acceptor frontiersin.org.

| Enzyme | Substrate | Kₘ (mM) | kcat/Kₘ (M⁻¹s⁻¹) |

| VioB (A. baumannii) | dTDP-4-amino-4,6-dideoxy-D-glucose | 0.29 ± 0.03 | 39,000 ± 6,000 |

The three-dimensional structure of VioB from A. baumannii has been determined in several forms, providing detailed snapshots of its catalytic cycle. The crystal structure of VioB in complex with its substrate, dTDP-4-amino-4,6-dideoxy-D-glucose, was solved to a resolution of 1.45 Å nih.gov. Additionally, structures of the enzyme in complex with dTDP and acetyl-CoA have been elucidated nih.gov.

These high-resolution structures reveal that VioB functions as a trimer with C3 symmetry, a common feature among nucleotide-linked sugar N-acetyltransferases nih.gov. Each monomer adopts a left-handed β-helix motif, which is characteristic of this enzyme superfamily frontiersin.org. The active site is located at the interface between adjacent subunits in the trimer. The structures show how the enzyme specifically recognizes both the dTDP-sugar substrate and the acetyl-CoA cofactor, with key amino acid residues forming hydrogen bonds and other interactions to anchor the ligands in a catalytically competent orientation nih.govfrontiersin.org. One of the determined structures captured an intermediate analogue of the tetrahedral transition state, offering further insight into the enzyme's catalytic mechanism nih.gov.

VioB belongs to the Type I family of sugar N-acetyltransferases, which are characterized by their left-handed β-helix fold. Comparative structural genomics reveals both conserved features and important differences within this family. A structural comparison of VioB with other well-characterized N-acetyltransferases such as PglD from Campylobacter jejuni, PerB from Caulobacter crescentus, and an enzyme from Psychrobacter cryohalolentis highlights these variations nih.gov.

Advanced Methodological Approaches in Research on Dtdp 4 Acetamido 4,6 Dideoxy D Glucose

Spectroscopic Characterization of Intermediates and Final Products

The elucidation of the biosynthetic pathway of dTDP-4-acetamido-4,6-dideoxy-D-glucose heavily relies on the precise structural characterization of the starting materials, intermediates, and the final product. Spectroscopic techniques are indispensable tools in this process, providing detailed information on the molecular structure and composition of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of dTDP-sugars and their precursors. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals of the sugar moiety and the nucleotide portion of the molecule.

In the study of the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose, the different products of the enzymatic cascade were purified by HPLC and subsequently characterized by NMR spectroscopy. This allowed for the unambiguous identification of the intermediates and the final product, confirming the proposed biosynthetic pathway. For instance, in the characterization of dTDP-4-amino-4,6-dideoxy-D-glucose, a precursor to the target compound, ¹H, ¹³C, and ¹H-¹H COSY NMR spectrometry were utilized for its identification after purification nih.gov. The purity of intermediates like TDP-D-glucose is also assessed using ¹H and ³¹P NMR spectroscopy nih.gov.

Table 1: Representative ¹H NMR Spectral Data for a Biosynthetic Intermediate

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-H | 5.44 | dd | 6.9, 3.3 |

| 2-H, 3-H | 3.28–3.40 | m | |

| 4-H, 5-H | 3.59–3.78 | m | |

| 1'-H | 6.20 | t | 6.9 |

| 2'-H | 2.22 | m | |

| 3'-H | 4.45 | m | |

| 4'-H, 5'-H | 3.95–4.06 | m | |

| 5"-Me | 1.78 | s | |

| 6"-H | 7.59 | s |

Note: This table is a representative example based on published data for a related TDP-sugar intermediate and illustrates the type of information obtained from NMR analysis.

Mass Spectrometry (MS) and Capillary Electrophoresis (CE) for Pathway Intermediates

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of intermediates and to gain structural information through fragmentation analysis. Electrospray ionization mass spectrometry (ESI-MS), often coupled with tandem MS (MS/MS), is particularly useful for characterizing the enzymatic products in dTDP-sugar biosynthetic pathways nih.gov. This method allows for the direct monitoring of reactions and detailed structural characterization of the final enzymatic products with minimal sample cleanup nih.gov.

Capillary electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged molecules like nucleotides and nucleotide sugars in complex mixtures such as cell extracts researchgate.netnih.gov. Its high separation efficiency and insensitivity to complex sample matrices make it a superior alternative to traditional HPLC methods for the simultaneous determination of various nucleotides and nucleotide sugars researchgate.netnih.gov. CE combined with UV detection or coupled to mass spectrometry (CE-MS) can be used to identify and quantify intermediates in the biosynthetic pathway of this compound asm.org. The development of robust and reproducible CE methods, often employing dynamic coating of the capillary and specific background electrolytes, is crucial for the unambiguous identification of individual compounds in complex mixtures researchgate.netnih.gov.

Recombinant Expression and Purification Strategies for Biosynthetic Enzymes

The detailed study of the enzymes involved in the biosynthesis of this compound requires their production in sufficient quantities and high purity. This is typically achieved through recombinant expression in a suitable host, followed by tailored purification strategies.

The genes encoding the biosynthetic enzymes are often cloned into expression vectors and overexpressed in a host organism, most commonly Escherichia coli nih.gov. To facilitate purification, the enzymes are frequently expressed as fusion proteins with affinity tags, such as a polyhistidine-tag (His-tag). This allows for efficient purification using affinity chromatography, for example, on a nickel-nitrilotriacetic acid (Ni-NTA) resin.

Following affinity chromatography, further purification steps such as ion-exchange chromatography and size-exclusion chromatography (gel filtration) may be employed to achieve the desired level of purity. The purity of the enzyme preparations is typically assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Development of Quantitative Enzyme Assays

To characterize the activity and kinetics of the biosynthetic enzymes, reliable and quantitative enzyme assays are essential. These assays are crucial for determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

A common approach for assaying the enzymes in the this compound pathway is to monitor the consumption of the substrate or the formation of the product over time using high-performance liquid chromatography (HPLC). For example, the activity of the acetyltransferase VioB, which catalyzes the final step in the biosynthesis of dTDP-d-Qui4NAc, can be determined by incubating the enzyme with its substrates and analyzing the reaction mixture by HPLC asm.org. The retention times of the substrate and product are used to identify and quantify the respective compounds.

In some cases, coupled enzyme assays are developed. These assays link the activity of the enzyme of interest to a subsequent reaction that produces a readily detectable signal, such as a change in absorbance. For in situ monitoring of enzymatic reactions, ¹H NMR spectroscopy can also be utilized, allowing for real-time observation of substrate conversion to product nih.gov.

In Vitro Reconstitution of Entire Biosynthetic Pathways

A powerful approach to studying and harnessing the biosynthetic machinery for this compound is the in vitro reconstitution of the entire pathway from purified enzymes. This strategy allows for a detailed investigation of the interplay between the different enzymes and the identification of potential bottlenecks in the pathway.

Furthermore, in vitro reconstitution enables the chemoenzymatic synthesis of the target compound and its analogs. By combining all the necessary enzymes in a single reaction vessel, a "one-pot" synthesis can be achieved, starting from simple and readily available precursors. For instance, the enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose has been successfully demonstrated using a cocktail of five enzymes nih.gov. This approach offers a more efficient and environmentally friendly alternative to traditional chemical synthesis.

Enzymatic Production through Immobilized Biocatalysts

For the large-scale and cost-effective production of this compound and other nucleotide sugars, the use of immobilized enzymes presents significant advantages. Immobilization refers to the confinement of enzymes onto or within an insoluble support material. This technique enhances the stability of the enzymes and allows for their easy separation from the reaction mixture, enabling their reuse over multiple reaction cycles.

While specific examples of immobilized enzymes for the production of this compound are not extensively detailed in the provided search results, the general principles of enzyme immobilization are widely applicable in biocatalysis. Common immobilization techniques include adsorption, covalent bonding, entrapment, and cross-linking. The choice of the immobilization method and the support material depends on the specific properties of the enzyme and the reaction conditions. The application of immobilized biocatalysts can significantly improve the economic feasibility of enzymatic synthesis processes for complex molecules like nucleotide sugars.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | deoxythymidine diphosphate-4-acetamido-4,6-dideoxy-D-glucose |

| dTDP-d-Qui4NAc | deoxythymidine diphosphate-4-acetamido-4,6-dideoxy-D-glucose |

| dTDP-4-amino-4,6-dideoxy-D-glucose | deoxythymidine diphosphate-4-amino-4,6-dideoxy-D-glucose |

| dTDP-d-Qui4N | deoxythymidine diphosphate-4-amino-4,6-dideoxy-D-glucose |

| TDP-D-glucose | thymidine (B127349) diphosphate-D-glucose |

| dTDP-d-Glc | deoxythymidine diphosphate-D-glucose |

| dTDP-4-keto-6-deoxy-D-glucose | deoxythymidine diphosphate-4-keto-6-deoxy-D-glucose |

| dTDP-d-Glc4O | deoxythymidine diphosphate-4-keto-6-deoxy-D-glucose |

| His-tag | Polyhistidine-tag |

| Ni-NTA | Nickel-nitrilotriacetic acid |

| SDS-PAGE | Sodium dodecyl sulfate-polyacrylamide gel electrophoresis |

| HPLC | High-Performance Liquid Chromatography |

| NMR | Nuclear Magnetic Resonance |

| MS | Mass Spectrometry |

| CE | Capillary Electrophoresis |

| ESI-MS | Electrospray Ionization Mass Spectrometry |

| VioB | dTDP-viosamine acetyltransferase |

Biological and Biomedical Research Implications

Role in Bacterial Glycoconjugate Diversity and Function

The structural diversity of bacterial cell surface polysaccharides is largely due to the incorporation of unique and modified sugar residues, such as 4-acetamido-4,6-dideoxy-D-glucose. This sugar contributes to the chemical and antigenic variability of key bacterial structures.

The O-antigen portion of the lipopolysaccharide (LPS) is a major surface antigen of Gram-negative bacteria and is characterized by repeating oligosaccharide units. The presence of rare sugars like 4-acetamido-4,6-dideoxy-D-glucose is a critical factor in defining the serological specificity of a bacterium. For instance, this sugar is a known component of the O-antigen in specific serotypes of pathogenic bacteria, including Escherichia coli O7 and Shigella dysenteriae type 7. researchgate.net Its identification within the O-antigen repeating unit is fundamental to the structural elucidation of these complex polysaccharides and is essential for bacterial serotyping. The biosynthesis of dTDP-4-acetamido-4,6-dideoxy-D-glucose is a multi-step enzymatic process that provides the activated sugar donor for incorporation into the growing O-antigen chain. nih.govnih.gov

Table 1: Bacterial Species with 4-acetamido-4,6-dideoxy-D-glucose in O-Antigen

| Bacterial Species | Serotype |

| Escherichia coli | O7 |

| Shigella dysenteriae | Type 7 |

Capsular polysaccharides (CPS) form a protective outer layer on many pathogenic bacteria, contributing to immune evasion and virulence. While the direct incorporation of this compound into capsular polysaccharides is an area of ongoing research, the presence of structurally similar dideoxy sugars in capsules highlights their immunological importance. For example, the capsular material of Francisella tularensis contains a tetrasaccharide repeat with a similar sugar, 4,6-dideoxy-4-formamido-D-glucose, and this capsule is immunogenic. plos.org Polysaccharides containing these types of modified sugars can elicit specific immune responses, making them relevant for vaccine development. The assembly of these complex polysaccharides depends on the availability of their nucleotide-activated sugar precursors, including this compound. nih.gov

Contribution to Bacterial Pathogenesis and Host-Pathogen Interactions

The surface-exposed nature of O-antigens and capsular polysaccharides means they are at the forefront of interactions between bacteria and their hosts. The unique chemical structures conferred by sugars like 4-acetamido-4,6-dideoxy-D-glucose can directly influence bacterial pathogenesis. These glycoconjugates can act as virulence factors by promoting adhesion to host cells, providing resistance to complement-mediated killing, and protecting the bacterium from phagocytosis. The loss of O-antigen, which can result from mutations in the biosynthetic pathways of its constituent sugars, has been shown to attenuate the virulence of pathogens like Salmonella Typhimurium. nih.gov Therefore, the biosynthesis of this compound is a key process that contributes to the pathogenic potential of certain bacteria.

Strategies for Antimicrobial Development and Vaccine Design

The essential roles of bacterial surface polysaccharides in virulence and the absence of their unique sugar components in humans make their biosynthetic pathways attractive targets for the development of new antimicrobial agents and vaccines.

The enzymatic pathway leading to the synthesis of this compound involves several key enzymes that can be targeted for inhibition. The pathway generally proceeds from glucose-1-phosphate and involves the activities of a glucose-1-phosphate thymidylyltransferase (RmlA), a dTDP-D-glucose-4,6-dehydratase (RmlB), a dTDP-4-keto-6-deoxy-D-glucose aminotransferase, and an N-acetyltransferase. nih.govresearchgate.netwikipedia.org Each of these enzymes represents a potential target for the design of specific inhibitors. For example, substrate analogues or transition-state inhibitors could be developed to block the activity of these enzymes, thereby preventing the formation of the O-antigen and rendering the bacteria more susceptible to host immune defenses. The development of 4-deoxy analogues of N-acetyl-D-glucosamine has been explored as a strategy to inhibit glycoconjugate biosynthesis. researchgate.net

Table 2: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Function |

| Glucose-1-phosphate thymidylyltransferase (RmlA) | Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate. |

| dTDP-D-glucose-4,6-dehydratase (RmlB) | Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. |

| dTDP-4-keto-6-deoxy-D-glucose aminotransferase | Transfers an amino group to the C4 position. |

| N-acetyltransferase | Adds an acetyl group to the C4 amino group. |

The genetic manipulation of the pathways that produce nucleotide-activated sugars offers a powerful approach for creating attenuated bacterial strains for use as live vaccines. Deletion or inactivation of genes encoding the biosynthetic enzymes for this compound would lead to the production of incomplete O-antigen or its complete absence. Such mutant strains are often less virulent and can be more easily cleared by the host immune system, yet they may still present other protective antigens. nih.gov Furthermore, the replacement of enzymes within the pathway can lead to the synthesis of novel sugar structures, a strategy that has been explored in the generation of new antibiotics. nih.gov This approach of "glycoengineering" holds promise for the rational design of attenuated pathogens for vaccine development.

Emerging Research Directions

Discovery of Novel Enzymes and Alternate Biosynthetic Routes

The biosynthesis of dTDP-4-acetamido-4,6-dideoxy-D-glucose is believed to originate from the central metabolite glucose-1-phosphate. The initial steps of the pathway are likely catalyzed by enzymes homologous to those found in other well-characterized deoxy sugar biosynthetic pathways. nih.govportlandpress.com This includes the activity of glucose-1-phosphate thymidylyltransferase (RmlA) to form dTDP-D-glucose, followed by the action of dTDP-D-glucose-4,6-dehydratase (RmlB) to produce the key intermediate, dTDP-4-keto-6-deoxy-D-glucose. nih.govportlandpress.com

From this intermediate, the pathway to the 4-amino derivative requires a transaminase. Research has identified enzymes such as GerB, a dTDP-4-keto-6-deoxy-D-glucose aminotransferase from Streptomyces sp. GERI-155, which has been used for the enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose. nih.govresearchgate.net The final step would then be the N-acetylation of the 4-amino group by an N-acetyltransferase to yield the final product.

Future research is focused on the discovery and characterization of novel aminotransferases and N-acetyltransferases with high specificity for these substrates. The identification of the gene clusters responsible for the synthesis of O-antigens containing 4-acetamido-4,6-dideoxy-D-glucose will be crucial for uncovering these novel enzymes. Furthermore, exploring the substrate flexibility of known enzymes from related pathways could reveal alternate, engineered biosynthetic routes to this compound. For instance, enzymes from the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose could be investigated for their potential to be engineered to act on different positions of the sugar ring. nih.gov

Deeper Mechanistic Understanding through Advanced Biophysical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying enzyme kinetics and dynamics, as well as for characterizing the structures of substrates and products in solution. nih.govresearchgate.net For the enzymes in the this compound pathway, NMR could be used to monitor reaction progress and identify transient intermediates. researchgate.net Site-directed mutagenesis, guided by structural and mechanistic data, can then be employed to probe the function of specific amino acid residues, further refining our understanding of how these enzymes work. nih.gov

Development of High-Throughput Screening Assays for Pathway Modulators

The enzymes in the biosynthetic pathway of this compound represent potential targets for the development of novel antibacterial agents, as this sugar is a component of the cell surface of certain pathogens. The discovery of molecules that can modulate the activity of these enzymes requires the development of robust high-throughput screening (HTS) assays.

These assays could be designed to detect the depletion of a substrate or the formation of a product. For example, a coupled-enzyme assay could be developed where the product of one reaction is the substrate for a second, reporter enzyme that produces a fluorescent or colorimetric signal. A more advanced approach would be the development of techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to screen for inhibitors of protein-protein interactions or enzyme-substrate binding. nih.gov Although developed for other systems, the principles of these HTS assays can be adapted to the enzymes of the this compound pathway once they have been purified and characterized. nih.gov The successful implementation of such assays would allow for the rapid screening of large chemical libraries to identify potential inhibitors that could serve as leads for drug development.

Glycoengineering for Synthetic Biology Applications and Therapeutic Production

The enzymes of the this compound biosynthetic pathway hold significant promise for applications in glycoengineering and synthetic biology. By harnessing these enzymes, it may be possible to produce novel glycoconjugates with altered biological properties. For example, the substrate promiscuity of the glycosyltransferases that utilize this activated sugar could be exploited to attach it to different aglycones, potentially leading to new therapeutic compounds.

A powerful demonstration of this concept comes from the manipulation of antibiotic biosynthesis. In one study, the replacement of a key enzyme in the tylosin biosynthetic pathway with an analogous enzyme from a different pathway resulted in the production of a novel macrolide antibiotic. nih.govportlandpress.com This highlights the potential of "unnatural" natural product biosynthesis through enzyme substitution. Similarly, the enzymes leading to this compound could be introduced into engineered microorganisms to functionalize a range of molecules. Furthermore, the one-pot enzymatic synthesis of related nucleotide sugars has been demonstrated, paving the way for the large-scale production of this compound for use in these applications. nih.govnih.gov

Q & A

Q. What is the role of dTDP-4-acetamido-4,6-dideoxy-D-glucose in bacterial systems?

This compound is a critical intermediate in the biosynthesis of O-antigens in Gram-negative bacteria such as Shigella dysenteriae type 7 and Escherichia coli O6. It is synthesized via a two-step enzymatic pathway:

- Step 1 : dTDP-D-glucose is converted to dTDP-4-keto-6-deoxy-D-quinovose (dTDP-4-keto-D-Qui) by the 4,6-dehydratase RmlB .

- Step 2 : VioA (an aminotransferase) catalyzes the formation of dTDP-4-amino-4,6-dideoxy-D-glucose (dTDP-D-Qui4N), which is acetylated by VioB (EC 2.3.1.209) using acetyl-CoA to yield the final product . Methodological note: Enzyme activity assays for VioB typically involve monitoring CoA release via UV-spectroscopy at 412 nm .

Q. How is this compound structurally characterized?

Structural elucidation relies on NMR and mass spectrometry (MS) . For example:

- NMR : - and -NMR can resolve the 4-acetamido and 4,6-dideoxy modifications .

- ESI-HRMS : Used to confirm molecular weight (e.g., [M+H]+ = 547.097 for dTDP-4-amino precursor) . Substrate analogs, such as deuterium-labeled derivatives (e.g., TDP-[3-]-4-amino-4,6-dideoxy-D-glucose), are employed to study enzyme mechanisms .

Advanced Research Questions

Q. How do radical SAM enzymes like DesII interact with dTDP-4-amino-4,6-dideoxy-D-glucose?

DesII, a radical S-adenosyl-L-methionine (SAM) enzyme, catalyzes the deamination of dTDP-4-amino-4,6-dideoxy-D-glucose to dTDP-3-keto-4,6-dideoxy-D-glucose. Key mechanistic insights include:

- Radical Intermediate : EPR spectroscopy detected a C3α-hydroxyalkyl radical intermediate (g = 2.0025) during catalysis, with hyperfine coupling to two protons (33.6 G splitting) .

- Deuterium Labeling : Incorporation of into SAM and 5′-deoxyadenosine confirms hydrogen abstraction from the substrate .

- Redox Requirements : A reducing system (flavodoxin, flavodoxin reductase, NADPH) is essential for [4Fe-4S] cluster regeneration .

Q. How can kinetic discrepancies in enzyme activity be resolved (e.g., VioB vs. DesII)?

Contradictions in reaction rates or substrate specificity require steady-state kinetic analysis and isotope tracing :

- Example : VioB (acetyltransferase) shows strict specificity for acetyl-CoA, while DesII (radical SAM enzyme) requires SAM and reducing equivalents.

- Experimental Design : Use HPLC to monitor substrate depletion (e.g., dTDP-4-amino-4,6-dideoxy-D-glucose) and product formation (e.g., dTDP-3-keto-4,6-dideoxy-D-glucose) under anaerobic conditions .

- Data Interpretation : Compare turnover numbers (kcat) and Michaelis constants (KM) across pH, temperature, and cofactor availability .

Q. What analytical methods are suitable for detecting this compound in complex mixtures?

- HPLC with UV/Vis Detection : Monitor at 260 nm (dTDP moiety) or 412 nm (CoA release for VioB assays) .

- Capillary Electrophoresis (CE) : Resolves nucleotide sugars based on charge and size, with sensitivity down to µM concentrations .

- LC-MS/MS : Quantifies low-abundance intermediates in bacterial lysates (e.g., Pseudomonas aeruginosa O-antigen pathways) .

Methodological Challenges and Solutions

Q. How to address low yields in enzymatic synthesis of this compound?

- Optimization Strategies :

- Use high-purity substrates (e.g., dTDP-D-glucose ≥95% by HPLC) .

- Add stabilizers (e.g., 10% glycerol for DesII) to prevent enzyme denaturation .

Q. How to validate the biological role of this compound in bacterial virulence?

- Genetic Knockouts : Delete vioB in E. coli O7 and assess O-antigen loss via agglutination assays .

- Metabolic Labeling : Feed -glucose to track incorporation into lipopolysaccharides (LPS) using NMR .

Tables for Key Data

Table 1. Enzymes Involved in this compound Biosynthesis

Table 2. Key Spectral Data for Mechanistic Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.